Ethanesulfinic acid

Description

Historical Context of Ethanesulfonic Acid Research

The scientific exploration of ethanesulfonic acid and its properties dates back to the mid-20th century. Early research focused on understanding its fundamental chemical behavior and reactions. A notable study in 1949 investigated the action of ethanesulfonic acid on aliphatic hydrocarbons, providing foundational knowledge of its reactivity. A few years later, in 1953, its utility was demonstrated in the electrolytic reduction of perrhenate (B82622) solutions, showcasing its potential in electrochemical applications. These initial studies were crucial in establishing ethanesulfonic acid as a strong organic acid and laid the groundwork for its future applications as a catalyst and reagent in more complex chemical syntheses.

Significance in Modern Chemical Disciplines

The relevance of ethanesulfonic acid has expanded significantly since its early investigations. In contemporary chemistry, it is recognized for its versatility and is employed in several key areas.

Catalysis: Ethanesulfonic acid is widely used as a strong acid catalyst in various organic reactions. chemicalbook.com Its applications include alkylation, polymerization, and esterification processes. chemicalbook.com For instance, it serves as an effective catalyst in the pretreatment of acidic crude palm oil for the production of biodiesel by facilitating the esterification of free fatty acids. researchgate.net

Pharmaceutical and Agrochemical Synthesis: The compound acts as a crucial intermediate or reagent in the manufacturing of pharmaceuticals and agrochemicals, where the introduction of the ethanesulfonate (B1225610) group can modify the properties of a molecule. github.com

Materials Science: Recent research has highlighted its use in the production and processing of advanced materials. It has been utilized in the manufacturing of carbon nanotubes, helping to produce them at scale in a separated, untwisted form. atamanchemicals.com It is also a component in the production of wire enamels and thermosetting resins. atamanchemicals.com

Biochemical Buffering Systems: While ethanesulfonic acid itself is a strong acid, related compounds like 2-(N-morpholino)ethanesulfonic acid (MES) are vital components of "Good's buffers". pubcompare.ai These buffers are essential in biochemistry and molecular biology for maintaining stable pH conditions in experiments involving proteins and enzymes. pubcompare.airesearchgate.net

The broad utility of ethanesulfonic acid is reflected in market analyses, which project growth driven by its increasing demand in the pharmaceutical, agrochemical, and chemical manufacturing sectors. github.com

Scope of Current Academic Inquiry

Current research continues to build upon the established applications of ethanesulfonic acid while exploring new frontiers. The academic inquiry is focused on several key themes:

Green Chemistry: There is a growing trend towards developing more environmentally friendly chemical processes. Research is underway to utilize ethanesulfonic acid in greener production methods, such as in the synthesis of biodiesel from low-grade oils, which helps in reducing waste and utilizing renewable feedstocks. researchgate.netgithub.com

Enhanced Catalytic Applications: Scientists are continuously working to enhance the catalytic efficiency of ethanesulfonic acid and related sulfonic acids. This includes their application in novel synthetic methodologies and the development of more robust and recyclable catalytic systems. github.com

Theoretical Studies: Advanced computational methods are being used to study the properties and reaction mechanisms of sulfonic acids. For example, density functional theory has been employed to analyze the degradation pathways of related compounds like perfluoro-ethanesulfonic acid, providing insights into their environmental fate and persistence. rsc.org

Materials and Energy: The role of ethanesulfonic acid derivatives in energy applications, such as in fuel cells and the synthesis of organometallic compounds, remains an active area of investigation. britannica.com

This ongoing research ensures that ethanesulfonic acid will remain a relevant and valuable compound in addressing contemporary scientific and industrial challenges.

Data Tables

Table 1: Physical and Chemical Properties of Ethanesulfonic Acid

| Property | Value | References |

| IUPAC Name | Ethanesulfonic acid | wikipedia.orgnih.gov |

| Other Names | Esylic acid, Ethylsulfonic acid | wikipedia.org |

| CAS Number | 594-45-6 | atamanchemicals.com |

| Chemical Formula | C₂H₆O₃S | atamanchemicals.comwikipedia.org |

| Molar Mass | 110.13 g/mol | atamanchemicals.comwikipedia.org |

| Appearance | Colorless liquid | atamanchemicals.comwikipedia.org |

| Density | 1.35 g/mL at 25 °C | atamanchemicals.comwikipedia.org |

| Melting Point | -17 °C | chemicalbook.comatamanchemicals.comwikipedia.org |

| Boiling Point | 122–123 °C at 0.01 mmHg | chemicalbook.comwikipedia.org |

| Solubility in Water | Soluble | wikipedia.org |

| Acidity (pKa) | -1.68 | wikipedia.org |

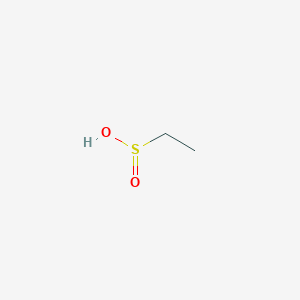

Structure

3D Structure

Properties

CAS No. |

598-59-4 |

|---|---|

Molecular Formula |

C2H6O2S |

Molecular Weight |

94.14 g/mol |

IUPAC Name |

ethanesulfinic acid |

InChI |

InChI=1S/C2H6O2S/c1-2-5(3)4/h2H2,1H3,(H,3,4) |

InChI Key |

RQIFXTOWUNAUJC-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for Ethanesulfonic Acid

Classical and Historical Synthesis Routes

The foundational methods for synthesizing ethanesulfonic acid have been well-established for over a century, primarily involving the reaction of alkyl halides with sulfites. These early preparations laid the groundwork for the industrial production of sulfonic acids.

Reactions Involving Alkyl Halides and Sulfites

A classic and straightforward approach to producing alkanesulfonic acids is the Strecker synthesis, which involves the reaction of haloalkanes with inorganic sulfites. thieme-connect.dewikipedia.org This method has been widely used since its first report in 1868. thieme-connect.de

A specific historical synthesis of ethanesulfonic acid, documented in 1933, begins with the reaction of ethyl iodide and a crystallized ammonium (B1175870) sulfite (B76179) solution. chemicalbook.com The mixture is refluxed for several hours until the reactants fully dissolve. chemicalbook.comprepchem.com Following this, water and lead oxide are added, and the solution is boiled to expel ammonia (B1221849), leading to the formation of the lead salt of ethanesulfonic acid and lead iodide. chemicalbook.comprepchem.com After filtration to remove the lead iodide, hydrogen sulfide (B99878) is introduced to precipitate lead sulfide. chemicalbook.comprepchem.com The final steps involve filtering off the lead sulfide and neutralizing the filtrate with barium carbonate to yield barium ethanesulfonate (B1225610), which is then evaporated to achieve a final product yield of approximately 90%. chemicalbook.comprepchem.com

The general reaction for the alkylation of sulfites by alkyl halides is: HSO₃⁻ + RBr → RSO₃H + Br⁻ wikipedia.org

This reaction can be performed with various halogenated compounds and alkali sulfites, such as sodium, potassium, or ammonium sulfite, often resulting in high yields of the corresponding sulfonic acid salts. dtic.mil

Early Industrial Preparations and Evolution of Processes

The industrial production of sulfonic acids grew significantly due to the demand for synthetic detergents, especially during and after the World Wars. ijsr.netresearchgate.net Early processes often involved the sulfonation of alkylated aromatic compounds. ijsr.net For industrial-scale production of sulfonic acids like those used in detergents, a common method involves the reaction of linear alkyl benzene (B151609) with fuming sulfuric acid or sulfur trioxide (SO₃) gas. ijsr.netsmartcatalyst.ir

The evolution of these processes has been driven by the need for more efficient, cost-effective, and environmentally friendly methods. For instance, the use of chloro-hydrocarbons as starting materials, catalyzed by copper, has been explored as a lower-cost alternative to bromo- or iodo-hydrocarbons traditionally used in the Strecker reaction. amanote.com Modern industrial sulfonic acid production often utilizes thin-film tube reactors, which allow for a highly efficient and controlled reaction between SO₃ gas and a linear alkyl benzene, a process that is highly exothermic. ijsr.net

Contemporary and Novel Synthetic Strategies

Modern synthetic approaches for ethanesulfonic acid focus on improving yield, reducing environmental impact, and utilizing more readily available starting materials. These include oxidation-based methods, decarboxylation pathways, and electrochemical synthesis.

Oxidation-Based Approaches (e.g., from Dialkyl Disulfides)

The oxidation of thiols and disulfides presents a common pathway for the synthesis of sulfonic acids. wikipedia.orgnus.edu.sg Diethyl disulfide can be oxidized to ethanesulfonic acid using various oxidizing agents. One effective method involves the use of hydrogen peroxide. In a procedure described by Japanese scientists, diethyl disulfide is added to a 60% hydrogen peroxide solution under controlled temperature conditions (45°C), followed by further heating. This process can achieve a high yield of 97% for a 52% aqueous solution of ethanesulfonic acid. chemicalbook.comlookchem.com

Another approach utilizes a sulfoxide (B87167), such as dimethyl sulfoxide (DMSO), as the oxidizing agent in the presence of a halogen or hydrogen halide catalyst and water. google.com For example, diethyl disulfide can be oxidized in DMSO with an iodine or hydrogen bromide catalyst at temperatures between 110°C and 120°C, yielding ethanesulfonic acid. google.com The water in this reaction helps to moderate the process and prevent the decomposition of the sulfoxide. google.com

A two-step process involving bromine as an intermediate has also been developed. In this method, hydrogen bromide is first oxidized to bromine using oxygen and a nitric acid catalyst. The bromine then oxidizes the dialkyl disulfide to the sulfonic acid. google.com

The oxidation pathway from a thiol to a sulfonic acid generally proceeds through sulfenic acid and sulfinic acid intermediates. acs.orgacs.org RSH → RSOH → RSO₂H → RSO₃H

Table 1: Comparison of Oxidation-Based Synthesis Methods for Ethanesulfonic Acid

| Starting Material | Oxidizing Agent(s) | Catalyst(s) | Temperature | Yield | Reference(s) |

|---|---|---|---|---|---|

| Diethyl disulfide | Hydrogen peroxide | None specified | 45°C, then 75°C | 97% | chemicalbook.com, lookchem.com |

| Diethyl disulfide | Dimethyl sulfoxide (DMSO) | Iodine (I₂) | 120°C | Substantial | google.com |

| Diethyl disulfide | Dimethyl sulfoxide (DMSO) | Hydrogen Bromide (HBr) | 110°C | 82% (as crude sodium salt) | google.com |

| Diethyl disulfide | Oxygen (O₂) | Nitric acid, Hydrogen Bromide | Not specified | High efficiency | google.com |

| Ethyl mercaptan | Hydrogen peroxide | None specified | Not specified | High | wikipedia.org, nus.edu.sg |

Decarboxylation Pathways for Ethanesulfonic Acid Preparation

Decarboxylation, the removal of a carboxyl group, is another method for chemical synthesis. thetriminator.comgoogle.com A synthetic route for preparing ethanesulfonic acid has been developed that starts with 2-oxosuccinic acid. chemicalbook.com In this process, fuming nitric acid and sulfuric acid are reacted with 2-oxosuccinic acid at 0°C, leading to a decarboxylation reaction that forms ethanesulfonic acid. chemicalbook.com

While decarboxylation is a known chemical process, its application for the direct synthesis of simple alkanesulfonic acids like ethanesulfonic acid appears to be less common than oxidation or alkylation methods. The conditions for decarboxylation often involve heat, sometimes in the presence of alkaline conditions or a catalyst. lneya.com For aromatic acids, heating with copper and quinoline (B57606) is a known method. google.com

Electrochemical Synthesis Mechanisms for Sulfonic Acids

Electrochemical methods offer a modern approach to synthesizing sulfonic acids. These methods can provide alternative reaction pathways that may be more efficient or environmentally friendly. For instance, the electrochemical oxidation of 2-mercaptoethanesulfonic acid has been studied using copper nanoparticle-modified electrodes, demonstrating the electrocatalytic oxidation of the thiol group. thaiscience.info

While direct electrochemical synthesis of ethanesulfonic acid from ethane (B1197151) is a challenging transformation, research into the electrochemical activation of alkanes is ongoing. For example, the electrocatalytic oxidation of light alkanes like ethane has been demonstrated using a lead(IV)/lead(II) redox couple in trifluoroacetic acid. acs.org This process can lead to oxyesterification of the alkane. acs.org

Furthermore, electrochemical methods are used to generate reagents for sulfonation. An example is the electrooxidative C-H functionalization to create sulfur-containing arenes. researchgate.net The photochemical Reed reaction, which is initiated by UV light, involves a radical chain mechanism to produce sulfonyl chlorides from alkanes, sulfur dioxide, and chlorine, which can then be hydrolyzed to sulfonic acids. wikipedia.orgrsc.org

Green Chemistry Approaches in Ethanesulfonic Acid Synthesis

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. strategicrevenueinsights.com In the context of ethanesulfonic acid synthesis, this involves developing processes that are more efficient and utilize less hazardous materials. strategicrevenueinsights.comgithub.com One promising green approach is the direct oxidation of thiols, a pathway that mirrors the biosynthesis of related compounds like taurine (B1682933). wikipedia.org For instance, Japanese scientists have developed a high-yield, one-step synthesis of ethanesulfonic acid by oxidizing bis(2-hydroxyethyl)disulfide with a 60% hydrogen peroxide solution. chemicalbook.com This method is notable for avoiding harsh reagents and minimizing waste streams.

Synthetic Access to Ethanesulfonic Acid Derivatives

Preparation of Ethanesulfonyl Halides as Precursors

Ethanesulfonyl halides, particularly ethanesulfonyl chloride, are crucial intermediates for synthesizing a wide range of derivatives, including esters and amides. nih.govchemicalbook.comsolubilityofthings.com A common industrial method involves the reaction of ethyl mercaptan or diethyl disulfide with chlorine in an aqueous solvent. nih.gov This oxidative chlorination is typically conducted in the dark at temperatures below 20 °C to yield ethanesulfonyl chloride. nih.gov

To improve efficiency and safety, phase transfer catalysts can be employed in the preparation of higher-alkane sulfonyl halides. google.com The reaction of a sulfur-containing compound (like a mercaptan) with a halogenating agent in the presence of a phase transfer agent can be carried out between -10°C and 50°C. google.com Another established method for preparing sulfonyl chlorides from their corresponding sulfonic acid salts is the use of phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). google.comorgsyn.org For example, 2-trimethylsilylethanesulfonyl chloride can be synthesized by treating sodium 2-trimethylsilylethanesulfonate with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). orgsyn.org

Detailed synthetic routes have been developed for specialized applications. For instance, a deuterated version, [2H5]ethanesulfonyl chloride, was synthesized as a critical precursor for the isotope-labelled drug baricitinib. scienceopen.com This was achieved by reacting [2H5]ethanethiol with sulfuryl chloride and potassium nitrate (B79036) in anhydrous acetonitrile (B52724) at 0°C. scienceopen.com

Table 1: Selected Synthetic Routes to Ethanesulfonyl Chloride

| Starting Material(s) | Reagent(s) | Key Conditions | Product | Ref. |

| Ethyl Mercaptan | Chlorine (Cl₂) | Aqueous solvent, <20°C, dark | Ethanesulfonyl Chloride | nih.gov |

| Sodium 2-trimethylsilylethanesulfonate | Thionyl Chloride (SOCl₂), Dimethylformamide (DMF) | Slow addition of DMF | 2-Trimethylsilylethanesulfonyl Chloride | orgsyn.org |

| [2H5]Ethanethiol | Sulfuryl Chloride (SO₂Cl₂), Potassium Nitrate (KNO₃) | Anhydrous acetonitrile, 0°C | [2H5]Ethanesulfonyl Chloride | scienceopen.com |

| Sodium Chloromethanesulfonate | Phosphorus Pentachloride (PCl₅) | Room temperature | Chloromethanesulfonyl Chloride | google.com |

Formation of Ethanesulfonate Salts and Esters

Ethanesulfonate salts are commonly prepared through neutralization or substitution reactions. For example, sodium 2-bromoethanesulfonate (B1233127) can be synthesized by reacting ethylene (B1197577) dibromide with aqueous sodium sulfite in an alcohol-water mixture. orgsyn.org This reaction requires a large excess of ethylene dibromide to minimize the formation of disubstituted byproducts. orgsyn.org The resulting salt can be purified by extraction with boiling alcohol. orgsyn.org

Ethanesulfonate esters are typically formed via the esterification of ethanesulfonic acid or, more commonly, by reacting an ethanesulfonyl halide with an alcohol. ontosight.ai For instance, methyl ethanesulfonate can be produced by the esterification of ethanesulfonic acid with methanol (B129727). ontosight.ai Similarly, ethyl ethanesulfonate is used in the preparation of certain ionic liquids and as a reactant in Friedel-Crafts alkylation reactions. lookchem.com The synthesis of more complex esters, such as those derived from 3-hydroxyflavone, has been achieved by reacting the alcohol with various sulfonyl chlorides, demonstrating the versatility of this method. researchgate.net An electrochemical, transition-metal-free strategy has also been developed for synthesizing β-alkoxyl sulfonate esters by the difunctionalization of alkenes using potassium metabisulfite (B1197395) as a sulfur dioxide source. researchgate.net

Table 2: Synthesis of Ethanesulfonate Salts and Esters

| Product | Starting Material(s) | Reagent(s) | Key Conditions | Ref. |

| Sodium 2-Bromoethanesulfonate | Ethylene Dibromide, Sodium Sulfite | Ethanol/water solvent, reflux | orgsyn.org | |

| Methyl Ethanesulfonate | Ethanesulfonic Acid, Methanol | Catalyst | ontosight.ai | |

| 4-(tert-butyldiphenylsilyloxy)-2,2-dimethylbutyl ethenesulfonate | 4-(tert-butyldiphenylsilyloxy)-2,2-dimethylbutan-1-ol, 2-Chloroethanesulfonyl chloride | Triethylamine | rsc.org | |

| β-Alkoxyl Sulfonate Esters | Alkenes, Alcohols | Potassium Metabisulfite | Electrochemical conditions | researchgate.net |

Synthesis of Substituted Ethanesulfonic Acid Analogs

The synthesis of substituted ethanesulfonic acids allows for the creation of a diverse range of molecules with specific properties, including important biological compounds and chemical intermediates.

Aryl Ethanesulfonic Acids: These compounds can be prepared through several routes. One method involves the reaction of a 1-aryl haloethane with sodium hydrogen sulfide (NaHS) to form a 1-aryl ethyl mercaptan, which is then oxidized using agents like hydrogen peroxide or potassium permanganate (B83412) to yield the final 1-aryl ethanesulfonic acid. google.com An alternative, cost-effective process starts with inexpensive materials like styrene (B11656) and thiourea. google.com In this method, styrene reacts with an HCl solution and thiourea, followed by neutralization and oxidation with hydrogen peroxide to produce racemic phenyl ethanesulfonic acid. google.com Mechanistic studies have also led to efficient one-pot procedures for synthesizing E-arylethenesulfonamides from 1-hydroxy-1-arylalkanes. researchgate.net

Aminoethanesulfonic Acids: Taurine (2-aminoethanesulfonic acid) is a prominent member of this class. A common industrial synthesis involves the ammonolysis of isethionic acid (2-hydroxyethanesulfonic acid), which is itself derived from the reaction of ethylene oxide with sodium bisulfite. wikipedia.org Another major route is a two-step batch process starting from monoethanolamine (MEA). acs.org MEA is first reacted with sulfuric acid to produce 2-aminoethyl hydrogen sulfate (B86663), which is then sulfonated with sodium sulfite to yield taurine. acs.orgmongoliajol.info Other laboratory-scale syntheses include the alkylation of ammonia with bromoethanesulfonate salts. wikipedia.org

Derivatives of taurine are also synthetically important. For example, N-cyclohexyl-2-aminoethanesulfonic acid (CHES) can be prepared by refluxing cyclohexylamine, 1,2-dichloroethane, and sodium sulfite in a mixed solvent system. google.com More complex derivatives, such as ethylenediamine (B42938) ethanesulfonic acid sodium salt, can be synthesized from taurine through a multi-step process involving a Mannich reaction with formaldehyde (B43269) and nitromethane, followed by neutralization and hydrogenation. google.compatsnap.com

Table 3: Synthesis of Substituted Ethanesulfonic Acid Analogs

| Product Class | Example | Starting Material(s) | Key Reagents/Steps | Ref. |

| Aryl Ethanesulfonic Acids | Racemic Phenyl Ethanesulfonic Acid | Styrene, Thiourea | HCl, Phase transfer catalyst, H₂O₂ oxidation | google.com |

| Aryl Ethanesulfonic Acids | 1-Aryl Ethanesulfonic Acid | 1-Aryl Haloethane | NaHS, then oxidation (e.g., H₂O₂) | google.com |

| Aminoethanesulfonic Acids | Taurine | Ethylene Oxide | Sodium Bisulfite, then Ammonolysis | wikipedia.org |

| Aminoethanesulfonic Acids | Taurine | Monoethanolamine, Sulfuric Acid | Sodium Sulfite | acs.orgmongoliajol.info |

| Aminoethanesulfonic Acids | N-Cyclohexyl-2-aminoethanesulfonic acid (CHES) | Cyclohexylamine, 1,2-Dichloroethane | Sodium Sulfite, Catalyst | google.com |

| Aminoethanesulfonic Acids | Ethylenediamine Ethanesulfonic Acid Sodium Salt | Taurine, Formaldehyde, Nitromethane | Mannich reaction, Neutralization, Hydrogenation | google.compatsnap.com |

Mechanistic Investigations of Ethanesulfonic Acid Reactivity

Catalytic Reaction Mechanisms

Ethanesulfonic acid (ESA), with the chemical formula CH₃CH₂SO₃H, is a strong sulfonic acid that serves as a versatile catalyst in various organic reactions. atamanchemicals.comlookchem.com Its efficacy stems from its ability to act as a potent proton donor.

Acid Catalysis in Alkylation and Polymerization Processes

Ethanesulfonic acid is frequently used as a catalyst in both alkylation and polymerization reactions. atamanchemicals.comlookchem.comchemicalbook.com In these processes, the acid's primary role is to initiate the reaction by protonating a substrate, thereby generating a reactive intermediate such as a carbocation.

In alkylation, for instance, ESA can protonate an alkene, forming a carbocation that can then be attacked by a nucleophile, leading to the formation of a new carbon-carbon bond. Similarly, in polymerization, the acid can initiate the process by protonating a monomer, which then reacts with other monomers to form a polymer chain. lookchem.com A notable application is its use as an esterification catalyst in the pretreatment of acidic crude palm oil for biodiesel production. ottokemi.comnih.gov

Electrolytic Reduction Mechanisms Employing Ethanesulfonic Acid

Ethanesulfonic acid plays a significant role in electrolytic reduction processes, particularly in the reduction of perrhenate (B82622) solutions. atamanchemicals.comlookchem.comchemicalbook.comchemicalbook.comlookchem.com In these electrochemical systems, ESA functions as a proton source and a supporting electrolyte. The presence of a strong acid like ESA is crucial for providing the necessary protons for the reduction reaction at the cathode.

The mechanism involves the transfer of electrons from the cathode to the perrhenate ions (ReO₄⁻), which, in the presence of protons from ESA, are reduced to lower oxidation states of rhenium. The specific reduction products can vary depending on the conditions, but the fundamental role of ethanesulfonic acid is to facilitate the proton-coupled electron transfer steps.

Brønsted Acid Co-catalysis in Organic Transformations (e.g., Carbosulfenylation of Olefins)

Ethanesulfonic acid serves as an effective Brønsted acid co-catalyst in a variety of organic transformations, including the intramolecular carbosulfenylation of olefins. nih.govresearchgate.net In these reactions, ESA works in conjunction with another catalyst, often a Lewis base, to promote the desired transformation. acs.orgillinois.eduacs.org

In the enantioselective carbosulfenylation of alkenes, for example, a combination of a chiral Lewis base and ethanesulfonic acid can induce the cyclization of alkenes tethered to an aromatic ring. nih.govresearchgate.net The Brønsted acid is critical for activating the sulfenylating agent, which then reacts with the alkene to form a thiiranium ion intermediate. This intermediate is then trapped intramolecularly by the aromatic nucleophile. nih.gov The use of ESA has been shown to be crucial for achieving high enantioselectivity and reproducible results in these transformations. nih.govresearchgate.netacs.org

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics in systems involving ethanesulfonic acid provides valuable insights into reaction rates, mechanisms, and the position of chemical equilibria.

Kinetic Studies of Ethanesulfonic Acid-Mediated Reactions

Kinetic studies of reactions mediated by ethanesulfonic acid often focus on understanding the role of the catalyst and other reaction parameters on the reaction rate. For example, in the esterification of acidic crude palm oil, the reaction kinetics were optimized by studying variables such as the dosage of ESA, methanol (B129727) to oil molar ratio, temperature, and reaction time. nih.gov

In the context of co-catalyzed reactions, kinetic investigations have revealed complex relationships. For instance, in the carbosulfenylation of olefins, detailed kinetic and spectroscopic analyses have shown that the rate of the catalyzed reaction can be comparable to or even slightly slower than the uncatalyzed reaction under certain conditions. acs.orgacs.org This "negative catalysis" phenomenon was elucidated through careful kinetic modeling, which demonstrated that byproducts formed during the generation of the active catalyst can buffer the Brønsted acid and inhibit the background reaction. acs.org

The table below presents kinetic data for the formation and decay of a flavin intermediate in the presence of a substrate, highlighting the effect of isotopic substitution.

| Parameter | Value with IPP | Value with (R)-[2-²H]-IPP | Deuterium Kinetic Isotope Effect (Dk) |

| k_f (s⁻¹) | 34 ± 2.4 | 23 ± 0.9 | 1.5 ± 0.1 |

| k_s (s⁻¹) | 2.1 ± 0.4 | 0.9 ± 0.05 | 2.3 ± 0.5 |

| Data from a study on the involvement of acid/base chemistry in a reaction catalyzed by a Type II Isomerase. nih.gov |

Thermodynamic Analysis of Chemical Equilibria in Ethanesulfonic Acid Systems

Thermodynamic analysis of systems containing ethanesulfonic acid is essential for understanding the position of equilibrium and the spontaneity of reactions. The pKa of ethanesulfonic acid is approximately -1.68 in water, indicating that it is a strong acid that fully dissociates in aqueous solutions. acs.org

The thermodynamic properties of ESA and its salts have been investigated to determine their activity coefficients in solution. ijcce.ac.ir In biochemical studies, buffers containing ethanesulfonic acid derivatives, such as MES (2-(N-morpholino)ethanesulfonic acid) and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), are widely used to control pH in physiological ranges. nih.govweizmann.ac.ilnih.govnih.govacs.orgoup.comacs.orgmdpi.comresearchgate.netacs.orgnih.govdepauw.edu Thermodynamic studies of these buffer systems, including their interactions with metal ions, are crucial for accurately interpreting experimental results. nih.gov For example, the thermodynamic parameters of calcium binding to proteins have been determined after accounting for the heat changes associated with the buffer's interaction with calcium ions. nih.gov

The following table summarizes thermodynamic data for the assembly of tubulin in the presence of different nucleotides and buffers, including piperazine-N,N'-bis(2-ethanesulfonic acid).

| Assembly Condition | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG° (kcal/mol) at 37°C | ΔCp° (cal/mol·K) |

| GTP/2M glycerol (B35011) | 18.3 ± 1.1 | 102 ± 4 | -13.3 | -790 ± 190 |

| Taxol-induced | 10.4 ± 0.5 | 76 ± 2 | -13.2 | -790 ± 190 |

| GMPCPP | 4.2 ± 0.2 | 55 ± 1 | -12.9 | -4700 ± 470 |

| GMPCP/2M glycerol | -10.8 ± 0.5 | 8 ± 2 | -13.3 | -2300 ± 230 |

| Data from a thermodynamic and structural analysis of microtubule assembly. nih.gov |

Influence on Reaction Rates and Selectivity in Catalytic Systems

In Lewis base-catalyzed reactions, the addition of a Brønsted acid like ethanesulfonic acid is sometimes necessary to activate electrophiles. acs.org However, the stoichiometry of the acid can have a dramatic impact on the reaction's behavior. acs.org Detailed kinetic and spectroscopic studies have shown that the concentration of ethanesulfonic acid can be a critical variable. For instance, in certain carbosulfenylation reactions, both the rate and the enantioselectivity of the reaction are highly sensitive to the loading of the Brønsted acid co-catalyst. acs.org

Reactive Pathways of Ethanesulfonic Acid Derivatives

The reactivity of ethanesulfonic acid derivatives, such as esters and halides, is largely dictated by the principles of nucleophilic acyl substitution. libretexts.orgyoutube.com In these reactions, a nucleophile replaces a leaving group attached to the sulfonyl group. masterorganicchemistry.com The general reactivity trend for these derivatives often mirrors that of carboxylic acid derivatives. youtube.com

Nucleophilic Substitution Patterns and Reactivity Trends

Nucleophilic substitution at a sulfonyl center is a fundamental reactive pathway for derivatives of ethanesulfonic acid. libretexts.org The reaction involves a nucleophilic attack on the electrophilic sulfur atom, followed by the departure of a leaving group. masterorganicchemistry.com The reactivity of the derivative is highly dependent on the nature of this leaving group. youtube.com

A general hierarchy of reactivity can be established, analogous to that of carboxylic acid derivatives: youtube.com

Sulfonyl Halides (e.g., Ethanesulfonyl Chloride) : These are the most reactive derivatives due to the excellent leaving group ability of the halide ion (e.g., Cl⁻).

Sulfonic Anhydrides : These are also highly reactive.

Sulfonate Esters (e.g., Methyl Ethanesulfonate) : These are less reactive than the halides or anhydrides. Their reactions, such as hydrolysis, typically require heating or catalysis by an acid or a base. libretexts.org

Sulfonamides : These are the least reactive derivatives.

The reaction of an ester, such as methyl ethanesulfonate (B1225610), with water (hydrolysis) is a classic example of nucleophilic acyl substitution, yielding ethanesulfonic acid and an alcohol. libretexts.orgnih.gov This reaction can be catalyzed by either acid or base. Basic hydrolysis, also known as saponification, goes to completion, whereas acidic hydrolysis is a reversible process. libretexts.org

Table 1: Relative Reactivity of Ethanesulfonic Acid Derivatives in Nucleophilic Acyl Substitution

| Derivative Class | Example | Leaving Group | Relative Reactivity |

|---|---|---|---|

| Sulfonyl Halide | Ethanesulfonyl Chloride | Cl⁻ | Very High |

| Sulfonic Anhydride | Ethanesulfonic Anhydride | CH₃CH₂SO₃⁻ | High |

| Sulfonate Ester | Methyl Ethanesulfonate | CH₃O⁻ | Moderate |

| Sulfonamide | Ethanesulfonamide (B75362) | NH₂⁻ | Low |

Degradation Mechanisms and Environmental Fate (e.g., Perfluoroethanesulfonic Acid)

The degradation of highly stable ethanesulfonic acid derivatives, particularly per- and polyfluoroalkyl substances (PFAS), is a significant area of environmental research. rsc.org Perfluoroethanesulfonic acid (PFEtS), a member of the PFAS family, is a persistent organic pollutant noted for its environmental stability. rsc.orgnih.gov Its persistence is a concern, as it has been detected in various water systems, including groundwater, surface water, and wastewater. researchgate.netacs.org

Theoretical studies using density functional theory have elucidated a potential degradation mechanism for PFEtS under subcritical hydrothermal alkaline conditions. rsc.orgnih.gov The degradation is proposed to occur in two main stages:

Initial Substitution : The process begins with the nucleophilic attack of hydroxyl groups (OH⁻) on the carbon atom bonded to the sulfonate group. This results in the replacement of the sulfonate group to form perfluoroethanol. rsc.orgnih.gov

Mineralization : The perfluoroethanol intermediate subsequently undergoes further reactions under alkaline conditions, ultimately leading to complete mineralization into carbon dioxide (CO₂) and inorganic fluoride (B91410) ions. rsc.orgnih.gov

Analysis of the bond energies in the PFEtS molecule revealed that the S-C bond is more susceptible to breakage than the C-C or C-F bonds. rsc.org The rate-determining step in this proposed pathway is the initial attack of the hydroxyl group. rsc.orgnih.gov The theoretical rate constant for this step has been calculated, providing insights that align with experimental observations that longer-chain perfluorosulfonates tend to degrade more rapidly than their shorter-chain counterparts like PFEtS. rsc.orgnih.gov

Intermolecular Interactions and Complex Formation

Derivatives of ethanesulfonic acid can engage in a variety of non-covalent intermolecular interactions, leading to the formation of molecular complexes. rsc.org These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are fundamental to molecular recognition and the formation of host-guest complexes. rsc.orgrsc.orglibretexts.org

The formation of such complexes has been studied in detail using computational and experimental methods. For example, the interaction between fluconazole (B54011) and 2-acrylamido-1-ethanesulfonic acid was investigated to develop molecularly imprinted polymers. rsc.orgrsc.org These studies identified specific hydrogen bonds as the most significant interactions driving complex formation. rsc.org

The thermodynamic parameters of complex formation can provide insight into the spontaneity and stability of the resulting complex. Key parameters include:

Gibbs Free Energy (ΔG) : A negative value indicates a spontaneous complex formation process.

Enthalpy (ΔH) : A negative enthalpy change suggests that the interaction is exothermic, which can be attributed to the favorable molecular interactions between the components. rsc.org

Entropy (ΔS) : A negative entropy change suggests a decrease in disorder, as expected when two or more molecules associate to form a single complex. rsc.org

Studies on the complexation of metal ions by ethanesulfonic acid derivatives, such as the interaction of Cu(II) with HEPES buffer (N-2-hydroxyethylpiperazine-N'-2-ethanesulfonic acid), have determined stability constants for the resulting complexes, quantifying the strength of the interaction. researchgate.net Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to characterize the nature of these intermolecular bonds, confirming that many are electrostatic in nature. researchgate.net

Table 2: Thermodynamic Parameters for the Complexation of Fluconazole with 2-acrylamido-1-ethanesulfonic acid

| Thermodynamic Parameter | Value (kJ/mol) | Indication |

|---|---|---|

| Binding Affinity (ΔG) | -23.72 | Spontaneous complex formation |

| Enthalpy (ΔH) | -17.57 | Exothermic interaction |

| Entropy (TΔS) | 6.15 | Process is entropically disfavored |

Advanced Spectroscopic and Structural Elucidation of Ethanesulfonic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organosulfur compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of molecules like ethanesulfinic acid and its various derivatives.

Proton NMR (¹H-NMR) Chemical Shift Analysis for Structural Confirmation

Proton NMR (¹H-NMR) spectroscopy offers a direct method for confirming the presence and chemical environment of hydrogen atoms within a molecule. For this compound and its derivatives, the chemical shifts (δ) of the ethyl group protons are characteristic. The methylene (B1212753) protons (–CH₂–) adjacent to the sulfinyl group are deshielded and typically appear as a quartet, while the terminal methyl protons (–CH₃) appear as a triplet further upfield.

In derivatives such as 1-haloalkanesulfinic acids, the proton on the α-carbon (the carbon bearing both the halogen and the sulfinic acid group) is significantly shifted downfield. For example, in 1-chlorothis compound, the methine proton (–CHCl–) appears as a quartet at approximately 4.75 ppm, coupled with the adjacent methyl protons, which resonate as a doublet at 1.75 ppm. cdnsciencepub.com Similarly, for 1-bromothis compound, the methine proton quartet is observed at 4.41 ppm, and the methyl doublet is at 1.84 ppm. cdnsciencepub.com The acidic proton of the sulfinic acid group (–S(O)OH) typically presents as a broad singlet at a very downfield position, such as 10.5 ppm for 1-chlorothis compound, though its position can be variable and dependent on concentration and solvent. cdnsciencepub.com

For sulfinate esters, the chemical shifts are influenced by the nature of the alkyl or aryl group attached to the oxygen. In vinylic sulfinate esters, the alkene protons' chemical shifts can be predicted using specific parameters for the sulfinate ester functionality. tandfonline.com

Table 1: ¹H-NMR Chemical Shifts for this compound Derivatives

| Compound | Group | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| 1-Chlorothis compound | -CH(Cl)S- | 4.75 | Quartet | 7 | cdnsciencepub.com |

| -CH₃ | 1.75 | Doublet | 7 | cdnsciencepub.com | |

| -SO₂H | 10.5 | Singlet | - | cdnsciencepub.com | |

| 1-Bromothis compound | -CH(Br)S- | 4.41 | Quartet | 7 | cdnsciencepub.com |

| -CH₃ | 1.84 | Doublet | 7 | cdnsciencepub.com | |

| 2-Aminothis compound (Hypotaurine) | -CH₂(N)- | 3.33 - 3.35 | - | - | nih.gov |

| -CH₂(S)- | 2.65 - 2.67 | - | - | nih.gov |

Carbon NMR (¹³C-NMR) Structural Correlations

Carbon-13 NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. In this compound and its derivatives, the carbon atom directly bonded to the sulfur of the sulfinyl group (α-carbon) is of particular diagnostic value.

While comprehensive ¹³C-NMR data for unsubstituted this compound is sparse in readily available literature, data for its derivatives and related compounds allow for structural correlation. For instance, in a study of various sulfinic acids, the chemical shifts of the carbon atoms were determined and cataloged. acs.org The PubChem database notes ¹³C-NMR data for this compound from a 1983 study. acs.orgnih.gov

In the biologically relevant derivative 2-aminothis compound, also known as hypotaurine, the two carbon atoms exhibit distinct chemical shifts. The carbon adjacent to the amino group appears at approximately 36.16 ppm, while the carbon bonded to the sulfinate group is further downfield at around 58.26 ppm (in D₂O). nih.gov This downfield shift is consistent with the electron-withdrawing nature of the sulfinyl moiety.

Table 2: ¹³C-NMR Chemical Shifts for this compound and a Derivative

| Compound | Carbon Atom | Chemical Shift (ppm) | Solvent | Reference |

|---|---|---|---|---|

| This compound | Data referenced from 1983 study | - | - | acs.orgnih.gov |

| 2-Aminothis compound (Hypotaurine) | C H₂-NH₂ | 36.16 | D₂O | nih.gov |

| C H₂-SO₂H | 58.26 | D₂O | nih.gov |

Advanced Multi-dimensional NMR Techniques for Complex Structures

For complex derivatives of this compound or in mixtures, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, multi-dimensional NMR techniques are essential for unambiguous structural elucidation. unibo.it These experiments correlate NMR signals within the same spectrum (homonuclear) or between different nuclei (heteronuclear), providing a map of the molecule's bonding framework.

COSY (Correlation Spectroscopy) : This homonuclear technique (typically ¹H-¹H) reveals scalar coupling between protons, usually over two to three bonds. It is instrumental in identifying adjacent protons and tracing out spin systems, such as the ethyl group in an ethanesulfinate (B1267084) derivative. universiteitleiden.nlprinceton.edu

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) : These 2D experiments correlate the chemical shifts of a proton with a directly attached heteronucleus, most commonly ¹³C. This allows for the direct assignment of a proton signal to its corresponding carbon atom, which is fundamental for mapping the molecular structure. princeton.edu

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect through-space interactions between protons that are close to each other, irrespective of their bonding connections. This is particularly valuable for determining stereochemistry and the three-dimensional conformation of complex molecules containing a sulfinate moiety. beilstein-journals.org

While specific 2D NMR studies on simple this compound are not common due to its simple structure, the application of these techniques is routine and indispensable for the characterization of its more complex synthetic or naturally occurring derivatives. nih.govresearchgate.netnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally useful for identifying functional groups, as specific bonds and groups of bonds vibrate at characteristic frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and powerful tool for identifying the key functional groups in this compound. The most characteristic absorption for sulfinic acids is the strong S=O stretching vibration. This band typically appears in the region of 1050–1150 cm⁻¹. vulcanchem.com For 1-chlorothis compound, this S=O stretch is observed as a strong band at 1080 cm⁻¹. cdnsciencepub.com

Another key feature is the broad absorption corresponding to the O-H stretch of the carboxylic acid-like group, which is often observed in the 2500-3300 cm⁻¹ range. acs.org The presence of the ethyl group gives rise to C-H stretching vibrations, typically found between 2840 and 3000 cm⁻¹. researchgate.net The S-O single bond stretch is expected in the 900-1000 cm⁻¹ region. vulcanchem.com In studies of formamidine (B1211174) sulfinic acid, peaks for the sulfinic acid group were noted around 994-1040 cm⁻¹. royalsocietypublishing.org

Table 3: Characteristic FTIR Absorption Frequencies for Sulfinic Acids

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes | Reference |

|---|---|---|---|---|

| O-H Stretch | 2500 - 3300 | Strong, Broad | Characteristic of the acidic proton. | acs.org |

| C-H Stretch | 2840 - 3000 | Medium | From the ethyl group backbone. | researchgate.net |

| S=O Stretch | 1050 - 1150 | Strong | The most diagnostic peak for the sulfinyl group. | cdnsciencepub.comvulcanchem.com |

| S-O Stretch | 900 - 1000 | Medium | For the single bond between sulfur and oxygen. | vulcanchem.com |

Raman Spectroscopy and Vibrational Mode Assignments

For methanesulfonic acid, a structurally similar compound, Raman spectroscopy has been used to investigate its structure in both liquid and solid states, clearly identifying the modes associated with the methyl and sulfonate groups. ucla.edu In studies involving the this compound derivative hypotaurine, Raman spectroscopy has been employed to study its interactions. researcher.liferesearchgate.net The symmetric S=O stretching vibration, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum. The C-S and S-O stretching modes are also readily observable. The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule, confirming its structure and providing insight into intermolecular interactions like hydrogen bonding. ucla.edu

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used for measuring the mass-to-charge ratio (m/z) of ions. It is instrumental in the structural elucidation of molecules by providing information about their molecular weight and elemental composition, as well as by characterizing their fragmentation patterns.

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's molecular formula. Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can determine m/z values accurately to several decimal places. libretexts.org This precision allows for the differentiation between molecules that have the same nominal mass but different elemental compositions.

The exact mass of an ion is calculated by summing the masses of the most abundant isotopes of its constituent elements. libretexts.org For this compound, with the molecular formula C₂H₆O₂S, HRMS provides a precise mass measurement that can be used to confirm its elemental composition with high confidence. This capability is essential for distinguishing it from other compounds that might have the same nominal mass of 94 Da. The ability of modern HRMS instruments, such as time-of-flight (TOF) and Orbitrap analyzers, to provide accurate mass data is fundamental in chemical analysis and the identification of unknown substances. spectralworks.comacs.org

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂H₆O₂S |

| Nominal Mass | 94 Da |

| Calculated Monoisotopic Mass | 94.00885 Da |

This table presents the nominal and precise calculated mass for this compound, which can be experimentally verified using HRMS for molecular formula confirmation.

Tandem mass spectrometry, also known as MS/MS, is a technique where ions are subjected to two or more sequential stages of mass analysis. wikipedia.org In a typical experiment, precursor ions of a specific m/z are selected, fragmented, and then the resulting product ions are mass-analyzed. nationalmaglab.org This process provides detailed structural information about the precursor ion.

The fragmentation of ions is typically achieved through methods like collision-induced dissociation (CID), where ions collide with neutral gas molecules. wikipedia.org The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to elucidate its connectivity. For this compound, fragmentation could involve the cleavage of C-S, S-O, and C-C bonds, leading to characteristic neutral losses and product ions.

Furthermore, MS/MS is invaluable for differentiating between isomers. mdpi.comnih.gov Isomeric compounds have the same molecular formula but different structural arrangements. While they may be indistinguishable by a single stage of mass spectrometry, their different structures often lead to unique fragmentation patterns in MS/MS experiments, allowing for their distinct identification. oup.comlcms.cz For example, the fragmentation of isomeric ethanesulfonic acid derivatives has been studied to distinguish them based on their unique product ions. oup.com This principle is broadly applicable for telling apart positional or structural isomers of this compound derivatives.

Table 2: Plausible MS/MS Fragmentation Pathways for Protonated this compound ([M+H]⁺, m/z 95.0166)

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (Calculated) |

| 95.0166 | [C₂H₅S(OH)₂]⁺ | - | 95.0166 |

| 95.0166 | [C₂H₅SO]⁺ | H₂O | 77.0061 |

| 95.0166 | [C₂H₅]⁺ | SO(OH)₂ | 29.0391 |

| 77.0061 | [HSO]⁺ | C₂H₄ | 48.9748 |

This table outlines hypothetical fragmentation data for this compound. The fragmentation pathways provide insights into the molecular structure.

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography (LC) with the analytical capabilities of mass spectrometry. wikipedia.org This synergy allows for the analysis of individual components within complex mixtures. illinois.edu The LC system first separates the components of a sample, which are then introduced into the mass spectrometer for detection and identification. wikipedia.org

LC-MS is particularly well-suited for the analysis of polar, non-volatile compounds like this compound and its derivatives, which are often found in complex environmental and biological samples. researchgate.net For instance, LC-MS and LC-MS/MS methods have been extensively developed for the determination of ethanesulfonic acid (ESA) metabolites of herbicides in soil and water samples. researchgate.netnih.govnih.gov These methods often employ reversed-phase chromatography for separation and electrospray ionization (ESI) as the interface to transfer the analytes from the liquid phase to the gas phase for MS analysis. nih.govnih.gov The selection of appropriate columns and mobile phases is crucial for achieving good chromatographic resolution and sensitivity. illinois.edu

Table 3: Example LC-MS Parameters for the Analysis of Related Sulfonic Acid Compounds

| Parameter | Description | Reference |

| LC Column | Reversed-phase C18 | illinois.edu |

| Mobile Phase A | Water with 0.1% formic acid | illinois.edu |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid | illinois.edu |

| Ionization Mode | Electrospray Ionization (ESI), often in negative mode for acids | nih.govnih.gov |

| MS Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) | acs.orgnationalmaglab.org |

This table summarizes typical parameters used in LC-MS methods for analyzing acidic organic compounds, which are applicable to this compound and its derivatives.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Isomer Differentiation

Solid-State Characterization

The solid-state properties of a chemical compound are critical as they influence its stability, solubility, and processability. For this compound and its derivatives, a thorough characterization of their solid state provides essential insights into their behavior and potential applications, particularly in pharmaceuticals where consistency and predictability are paramount. This characterization relies on a suite of analytical techniques designed to probe the macroscopic and microscopic properties of the crystalline material.

Characterization of Pharmaceutical Salts and Their Solid-State Properties

The formation of pharmaceutical salts is a common and effective strategy to improve the physicochemical properties of an active pharmaceutical ingredient (API). researchgate.netpurdue.edu For an acidic compound like this compound, forming a salt with a suitable basic counterion could potentially enhance properties such as aqueous solubility, dissolution rate, chemical stability, and hygroscopicity. nih.gov The selection of an appropriate salt form is a critical step in drug development, as the solid-state properties of the salt can significantly impact the final drug product's performance and manufacturability. purdue.edunih.gov

The characterization of these pharmaceutical salts involves a range of analytical techniques to evaluate their solid-state behavior.

Crystallinity and Polymorphism: XRPD is the primary tool used to confirm the formation of a new crystalline salt and to identify any potential polymorphic forms. researchgate.net Different polymorphs of the same salt can have different stabilities and solubilities, making polymorph screening essential.

Thermal Properties: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, thermal stability, and presence of solvates or hydrates. A high and sharp melting point is often indicative of a stable crystalline form. libretexts.org

Hygroscopicity: Dynamic Vapor Sorption (DVS) is employed to measure the extent and rate of water uptake by the solid as a function of relative humidity (RH). Low hygroscopicity is generally a desirable trait for a pharmaceutical solid, as moisture uptake can lead to physical changes (e.g., deliquescence) or chemical degradation. libretexts.org

Solubility and Dissolution: The aqueous solubility and intrinsic dissolution rate of a new salt are measured to ensure they meet the required profile for bioavailability. The pH-solubility profile is particularly important for ionizable compounds. researchgate.net

While there are no widely documented pharmaceutical products using the ethanesulfinate anion, the principles of salt formation and characterization would apply directly. If this compound were used to form a salt with a basic API, a comprehensive solid-state characterization would be necessary to select the optimal salt form for development. The choice of counterion would be guided by factors including the pKa difference between the API and this compound, and the desired physicochemical properties of the resulting salt. cam.ac.uk

Table 2: Key Solid-State Properties for Pharmaceutical Salt Characterization

| Property | Analytical Technique(s) | Purpose |

|---|---|---|

| Crystallinity | X-Ray Powder Diffraction (XRPD) | To confirm the crystalline nature of the salt and identify different polymorphs. |

| Melting Point | Differential Scanning Calorimetry (DSC) | To determine the thermal transition point, an indicator of purity and lattice energy. |

| Thermal Stability | Thermogravimetric Analysis (TGA) | To assess decomposition temperature and the presence of volatile components like water or solvents. |

| Hygroscopicity | Dynamic Vapor Sorption (DVS) | To quantify moisture uptake at various humidity levels and assess physical stability. |

| Aqueous Solubility | HPLC, UV-Vis Spectroscopy | To measure the equilibrium concentration in water, a key factor for bioavailability. |

| Dissolution Rate | Dissolution Apparatus (e.g., USP II) | To determine the speed at which the solid dissolves, impacting the onset of therapeutic action. |

Computational Chemistry and Theoretical Modeling of Ethanesulfonic Acid Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy. For a molecule like ethanesulfinic acid, these methods can elucidate its geometry, stability, and various spectroscopic properties.

Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure of molecules. Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of the system based on its electron density. This approach offers a good balance between computational cost and accuracy.

For this compound, DFT calculations would typically be used to perform a geometry optimization. This process determines the lowest energy arrangement of the atoms, corresponding to the molecule's most stable three-dimensional structure. The results of such a calculation would be a set of optimized bond lengths, bond angles, and dihedral angles. While comprehensive studies dedicated to this compound are not widely available, its geometry has been optimized using the CAM-B3LYP functional, a long-range corrected hybrid functional, as part of broader computational studies on molecular polarizabilities. ntnu.no

In studies of related compounds, such as 2-aminothis compound (hypotaurine), DFT calculations have been employed to understand molecular interactions. For instance, the Vienna Ab initio Simulation Package (VASP) with the Perdew–Burke–Ernzerhof (PBE) exchange-correlation functional has been used to model the interaction of the sulfinyl group with surfaces. ucla.edu Such calculations highlight the role of the S=O group in molecular interactions. ucla.edu

A typical output from a DFT geometry optimization for this compound would provide the precise coordinates of each atom, from which key structural parameters can be derived.

Table 1: Illustrative Optimized Geometrical Parameters for this compound from a DFT Calculation (Note: The following data is illustrative of the output from a DFT calculation and not from a specific published study on this compound.)

| Parameter | Atom 1 | Atom 2 | Value |

| Bond Length | S | O1 | Calculated Value (Å) |

| Bond Length | S | O2 | Calculated Value (Å) |

| Bond Length | S | C1 | Calculated Value (Å) |

| Bond Length | C1 | C2 | Calculated Value (Å) |

| Bond Angle | O1 | S | O2 |

| Bond Angle | O1 | S | C1 |

| Bond Angle | S | C1 | C2 |

| Dihedral Angle | O2 | S | C1 |

This data table can be generated and populated with specific values upon performing a DFT calculation with a chosen functional and basis set.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties, though often at a higher computational cost than DFT. researchgate.net

For this compound, ab initio calculations could be used to determine a wide range of properties, including:

Total energy and heat of formation: To assess the molecule's thermodynamic stability.

Dipole moment: To understand its polarity and interaction with electric fields.

Vibrational frequencies: To predict its infrared spectrum, which can be compared with experimental data to confirm its structure.

Electron affinities and ionization potentials: To gauge its ability to accept or donate electrons.

While specific ab initio studies on this compound are scarce, the principles are well-established. For example, in a study on related sulfur-containing compounds, ab initio molecular orbital calculations at the MP2/6-311G//HF/6-311G level of theory were used to determine the relative stabilities of different isomers and rotamers. This level of theory indicates that electron correlation (via MP2) is important for accurately describing these types of molecules.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energies of these orbitals and the distribution of their electron density provide critical information about where and how a molecule is likely to react.

For this compound, the HOMO is expected to be localized around the more electron-rich parts of the molecule, likely involving the lone pairs on the sulfur and oxygen atoms. The LUMO, conversely, would be distributed over the more electron-deficient regions, representing the most likely sites for nucleophilic attack. DFT and ab initio methods are used to calculate the energies and visualize the shapes of these orbitals.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy state.

Table 2: Illustrative Global Reactivity Descriptors for this compound from FMO Analysis (Note: The values in this table are for illustrative purposes and would be derived from the calculated HOMO and LUMO energies.)

| Parameter | Formula | Significance | Illustrative Value |

| HOMO Energy (E_HOMO) | - | Electron-donating ability | Calculated Value (eV) |

| LUMO Energy (E_LUMO) | - | Electron-accepting ability | Calculated Value (eV) |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Kinetic stability, reactivity | Calculated Value (eV) |

| Ionization Potential (I) | -E_HOMO | Energy to remove an electron | Calculated Value (eV) |

| Electron Affinity (A) | -E_LUMO | Energy released when adding an electron | Calculated Value (eV) |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | Calculated Value (eV) |

| Chemical Potential (μ) | -(I + A) / 2 | Electron escaping tendency | Calculated Value (eV) |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons | Calculated Value |

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other molecules and for predicting its behavior in chemical reactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Investigations

Molecular Dynamics and Conformational Studies

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. It is particularly useful for studying the conformational flexibility and dynamic behavior of molecules.

For this compound, the primary source of flexibility is the rotation around the C-S and C-C single bonds. This allows the molecule to adopt various conformations. An MD simulation would involve:

Defining a force field, which is a set of parameters that describes the potential energy of the system.

Assigning initial positions and velocities to all atoms.

Solving Newton's equations of motion iteratively to trace the trajectory of each atom over a period of time.

By analyzing these trajectories, one can identify the most stable conformations, the energy barriers between them, and how the molecule's shape fluctuates under different conditions (e.g., in different solvents or at different temperatures). While specific MD studies on this compound are not prominent in the literature, the methodology has been applied to study the conformational ensembles of other flexible molecules. Such a study on this compound could reveal the preferred orientation of the ethyl group relative to the sulfinic acid headgroup and provide insights into its interactions with its environment.

Conformational Analysis and Prediction of Stable Conformers

The three-dimensional arrangement of atoms in a molecule, known as its conformation, significantly influences its physical and chemical properties. Conformational analysis of this compound involves identifying the various possible spatial arrangements of its atoms and determining their relative stabilities.

Theoretical studies, often employing quantum chemical methods, are crucial for this analysis. researchgate.net These methods calculate the potential energy of the molecule as a function of the rotation around its single bonds. The resulting potential energy surface reveals the energy minima, which correspond to stable conformers. For molecules with flexible chains like this compound, several conformers can exist.

The relative stability of these conformers is determined by a combination of factors, including steric hindrance (Pauli repulsion), electrostatic interactions, and orbital interactions like hyperconjugation. researchgate.net Computational protocols can systematically generate and rank numerous conformers to identify the most energetically favorable ones. chemrxiv.org The most stable conformer represents the most probable structure of the molecule under given conditions.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-S-O-H) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti | 180° | 0.00 | 75 |

| Gauche 1 | 60° | 1.20 | 12.5 |

| Gauche 2 | -60° | 1.20 | 12.5 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

Dynamics of Intermolecular Interactions

Beyond the study of isolated molecules, computational chemistry allows for the investigation of how this compound molecules interact with each other and with other molecules in a system. Molecular dynamics (MD) simulations are a key tool for this purpose. figshare.com

MD simulations model the movement of atoms and molecules over time based on a force field, which is a set of parameters describing the potential energy of the system. figshare.comnih.gov By simulating a system containing multiple this compound molecules, researchers can study various dynamic properties, including:

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the acidic proton of the sulfinic acid group and the oxygen atoms of neighboring molecules.

Radial and Spatial Distribution Functions: These functions describe the probability of finding another molecule at a certain distance and orientation from a central molecule, providing insights into the liquid structure. figshare.com

Thermodynamic Properties: Properties like the heat of vaporization and density can be calculated from MD simulations and compared with experimental data to validate the force field. figshare.comnih.gov

These simulations provide a detailed, atomistic view of the intermolecular forces that govern the behavior of this compound in condensed phases. rsc.orgresearchgate.net

Theoretical Spectroscopic Property Prediction

Computational methods can predict various spectroscopic properties of this compound, which is invaluable for interpreting experimental spectra and assigning spectral features to specific molecular motions or electronic transitions.

Simulation of Vibrational Spectra

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Theoretical simulations of these spectra can be performed using quantum chemical calculations. arxiv.org

The process typically involves:

Geometry Optimization: Finding the lowest energy structure of the molecule.

Frequency Calculation: Calculating the second derivatives of the energy with respect to the atomic coordinates to determine the vibrational frequencies and normal modes. chemrxiv.org

These calculations, often performed using Density Functional Theory (DFT), can predict the positions and intensities of the vibrational bands. mdpi.com The results can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure and assign the observed peaks to specific stretching, bending, and torsional motions within the this compound molecule. researchgate.net

Table 2: Hypothetical Calculated vs. Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(O-H) | 3450 | 3470 | O-H stretch |

| ν(S=O) | 1080 | 1095 | S=O stretch |

| ν(C-S) | 680 | 690 | C-S stretch |

| δ(C-S-O) | 450 | 455 | C-S-O bend |

Note: This table is for illustrative purposes. Actual values depend on the level of theory and basis set used in the calculations.

Prediction of Electronic Absorption Spectra (e.g., CIS, TD-DFT, ZINDO Methods)

Electronic absorption spectroscopy, typically in the ultraviolet-visible (UV-Vis) range, provides information about the electronic transitions within a molecule. medium.com Computational methods can predict these spectra, aiding in their interpretation.

Several methods are used to calculate excited state energies and, consequently, electronic absorption spectra:

Configuration Interaction Singles (CIS): An older, less accurate method that is computationally less demanding.

Time-Dependent Density Functional Theory (TD-DFT): A widely used method that often provides a good balance between accuracy and computational cost for predicting the electronic spectra of organic molecules. researchgate.netmedium.comresearchgate.net

ZINDO (Zerner's Intermediate Neglect of Differential Overlap): A semi-empirical method that can be useful for large molecules. researchgate.net

These calculations yield the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities). scielo.br The predicted spectrum can be compared with experimental UV-Vis spectra to understand the nature of the electronic transitions, such as n→π* or π→π* transitions, occurring in this compound.

Reactivity Descriptors and Potential Energy Surfaces

Computational chemistry can also be used to predict the reactivity of this compound.

Fukui Function Analysis for Chemically Reactive Sites

The Fukui function is a concept derived from Density Functional Theory (DFT) that helps to identify the most reactive sites within a molecule. wikipedia.org It describes the change in electron density at a particular point in the molecule when an electron is added or removed. scm.com

There are three main types of Fukui functions:

f+(r): For nucleophilic attack (attack by an electron-rich species), this function indicates the sites most susceptible to losing an electron.

f-(r): For electrophilic attack (attack by an electron-poor species), this function highlights the sites that are most likely to accept an electron. faccts.de

f0(r): For radical attack.

By calculating the condensed Fukui functions for each atom in this compound, one can predict which atoms are the most likely sites for nucleophilic, electrophilic, or radical attack. nih.gov This information is crucial for understanding and predicting the chemical reactions that this compound may undergo.

Table 3: Hypothetical Condensed Fukui Function Values for Selected Atoms in this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) | Predicted Reactivity |

| S | 0.35 | 0.10 | 0.23 | Susceptible to nucleophilic attack |

| O (S=O) | 0.15 | 0.45 | 0.30 | Susceptible to electrophilic attack |

| O (-OH) | 0.12 | 0.30 | 0.21 | Susceptible to electrophilic attack |

| H (-OH) | 0.25 | 0.05 | 0.15 | Acidic proton, site of deprotonation |

Note: This table is illustrative. The actual values are obtained from quantum chemical calculations.

Computational Studies of Reaction Pathways and Transition States (e.g., Degradation Mechanisms)

Computational chemistry provides a powerful lens for investigating the intricate mechanisms of chemical reactions at the molecular level. For this compound, theoretical modeling is instrumental in elucidating its degradation pathways, which are otherwise challenging to observe experimentally due to the reactive and often transient nature of the intermediates involved. These computational studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to map out potential energy surfaces, identify transition states, and calculate the energetic barriers associated with various reaction coordinates.

The degradation of sulfinic acids like this compound is generally understood to proceed through several key pathways, primarily oxidation and disproportionation. While specific computational studies exclusively detailing the degradation of this compound are not extensively found in publicly available literature, the principles can be inferred from studies on analogous sulfur-containing organic compounds. These studies provide a robust framework for understanding the likely degradation mechanisms of this compound.

Oxidation Pathways

Oxidation is a primary degradation route for sulfinic acids. Computational models can simulate the interaction of this compound with various oxidizing agents, such as hydroxyl radicals (•OH), which are highly reactive species present in many environmental and biological systems.

Theoretical studies on related sulfonated compounds have demonstrated that DFT calculations can effectively model the attack of •OH radicals on the molecular structure. researchgate.net For this compound, a likely initial step is the abstraction of the acidic hydrogen from the sulfinic acid group or an attack on the sulfur atom. The subsequent steps would involve the formation of various intermediates. The reaction energetics and barrier heights for these steps can be calculated to determine the most favorable pathway. For instance, studies on the degradation of perfluorinated sulfonic acid membranes have utilized DFT to show that radical attack on the functional group is a critical step in the degradation process. researchgate.net

A proposed, though not computationally verified for this compound, oxidation pathway could involve the following steps:

Initiation: Reaction with an oxidizing species like •OH to form a sulfinyl radical (CH₃CH₂SO₂•).

Propagation: The sulfinyl radical can undergo further reactions, potentially leading to the cleavage of the C-S bond.

Termination: Formation of stable end products, such as ethanesulfonic acid (CH₃CH₂SO₃H) or smaller, more oxidized fragments.

Disproportionation (Dismutation) Pathways

Sulfinic acids are known to be unstable and can undergo disproportionation, where two molecules of the sulfinic acid react to form a thiosulfonate and a sulfonic acid. This reaction is a hallmark of sulfinic acid chemistry.

3 CH₃CH₂SO₂H → CH₃CH₂SO₃H + CH₃CH₂S(O)₂SCH₂CH₃ + H₂O

Computational studies on the self-condensation of other sulfenic acids have shown that such reactions can proceed through cyclic transition states involving hydrogen bonding, and similar principles would apply to the disproportionation of this compound. mdpi.com The activation barriers for these types of reactions can be predicted using theoretical methods.

General Computational Approaches

The computational investigation of these reaction pathways typically involves the following steps:

Geometry Optimization: The ground state geometries of the reactants, intermediates, products, and transition states are optimized using a chosen level of theory (e.g., a specific DFT functional and basis set).

Transition State Search: Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method or the Nudged Elastic Band (NEB) method are employed to locate the transition state structure connecting reactants and products.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, intermediate, or product) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The following table summarizes the key computational parameters and expected findings from a theoretical study on this compound degradation.

| Parameter | Computational Method/Theory | Expected Information/Insight |

| Molecular Geometry | DFT, Møller-Plesset perturbation theory (MP2) | Optimized structures of reactants, intermediates, transition states, and products. |

| Transition States | QST2/QST3, Nudged Elastic Band (NEB) | Identification of the highest energy point along the reaction pathway. |

| Activation Energy (Ea) | Difference in energy between transition state and reactants | Determines the kinetic feasibility of a reaction pathway. |

| Reaction Energy (ΔErxn) | Difference in energy between products and reactants | Determines the thermodynamic favorability of a reaction. |

| Vibrational Frequencies | Frequency calculations at the same level of theory | Confirmation of minima (no imaginary frequencies) and transition states (one imaginary frequency). |

While detailed, published computational data specifically for this compound degradation is sparse, the established methodologies applied to similar sulfur-containing organic acids provide a clear blueprint for how such investigations would be conducted and the types of mechanistic insights that would be gained.

Stereochemistry and Chirality in Ethanesulfonic Acid Derivatives

Chirality in Organosulfonic Acid Compounds

Chirality in organosulfonic acid compounds can arise from several structural features, leading to molecules with distinct properties and reactivity. The presence of a stereogenic center, typically a carbon or sulfur atom, is a common source of chirality. However, other forms of stereoisomerism, such as axial and planar chirality, are also observed in more complex derivatives. researchgate.netnih.govresearchgate.net

The identification and characterization of stereogenic elements are fundamental to understanding the three-dimensional structure of ethanesulfonic acid derivatives.